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Compound of Interest

Compound Name: Tri(Amino-PEG5-amide)-amine

Cat. No.: B611472 Get Quote

In-Depth Technical Guide: Tri(Amino-PEG5-
amide)-amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of

Tri(Amino-PEG5-amide)-amine, a key reagent in the rapidly evolving field of targeted protein

degradation. This document outlines its chemical characteristics and its central role in the

Proteolysis Targeting Chimera (PROTAC) technology.

Core Molecular Data
Tri(Amino-PEG5-amide)-amine is a branched, polyethylene glycol (PEG)-based molecule

terminating in three primary amine groups. These reactive amines make it a versatile linker for

bioconjugation, particularly in the synthesis of PROTACs.[1][2][3][4][5] Its PEGylated structure

enhances solubility and biocompatibility, crucial attributes for drug development.[6]
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Property Value References

Molecular Formula C45H93N7O18 [2][3]

Molecular Weight 1020.26 g/mol [3]

CAS Number 2055013-52-8 [2][3]

Purity >96% [2]

Solubility Soluble in DMSO [3]

Role in PROTAC Signaling Pathway
Tri(Amino-PEG5-amide)-amine serves as a trivalent linker in the construction of PROTACs.

PROTACs are heterobifunctional molecules designed to bring a target protein into close

proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation

of the target protein by the proteasome.[7][8][9] The flexible PEG linker, in this case derived

from Tri(Amino-PEG5-amide)-amine, is critical for optimizing the formation of the ternary

complex between the target protein, the PROTAC, and the E3 ligase.[10]

Below is a diagram illustrating the general mechanism of action for a PROTAC.
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PROTAC Mechanism of Action
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Caption: General signaling pathway of a PROTAC molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b611472?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed experimental protocols for the specific synthesis and characterization of Tri(Amino-
PEG5-amide)-amine are proprietary to commercial suppliers. However, the characterization of

such a molecule would typically involve standard analytical techniques to confirm its identity

and purity.

1. Mass Spectrometry for Molecular Weight Confirmation:

Objective: To verify the molecular weight of the synthesized compound.

General Protocol: A sample of the compound is dissolved in a suitable solvent (e.g.,

methanol or acetonitrile with 0.1% formic acid) and introduced into a mass spectrometer,

often using electrospray ionization (ESI). The instrument is calibrated, and the mass-to-

charge ratio (m/z) of the molecular ion is measured. For Tri(Amino-PEG5-amide)-amine,

one would expect to observe a prominent ion corresponding to [M+H]+ at approximately m/z

1021.27.

Note: While a specific protocol for this molecule is not publicly available, a general procedure

for analyzing amino compounds by mass spectrometry can be adapted.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

Objective: To confirm the chemical structure of the molecule by analyzing the chemical

environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

General Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g.,

DMSO-d₆ or D₂O). For ¹H NMR of a PEGylated compound, one would expect to see

characteristic peaks for the ethylene glycol protons around 3.5 ppm. The signals

corresponding to the amide and amine protons would also be present. Integration of the

proton signals can be used to confirm the ratio of different types of protons in the molecule.

Note: Vendor websites indicate that NMR data is available upon request, confirming this is a

standard characterization method.

3. Amide Coupling for PROTAC Synthesis:
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Objective: To utilize the terminal amine groups of Tri(Amino-PEG5-amide)-amine to

conjugate ligands for the target protein and the E3 ligase.

General Protocol: The amine groups can react with activated carboxylic acids (e.g., NHS

esters) on the ligands. The reaction is typically carried out in an anhydrous polar aprotic

solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base, such as

triethylamine or diisopropylethylamine (DIPEA), is often added to facilitate the reaction. The

progress of the reaction can be monitored by techniques like thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS).

Below is a generalized workflow for the synthesis of a PROTAC using an amine-functionalized

linker.
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Caption: Generalized workflow for PROTAC synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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